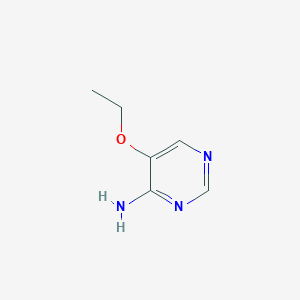

5-Ethoxypyrimidin-4-amine

Beschreibung

5-Ethoxypyrimidin-4-amine (CAS: 1355074-03-1) is a pyrimidine derivative with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol. It features an ethoxy group (-OCH₂CH₃) at position 5 and an amine (-NH₂) at position 4 of the pyrimidine ring. This compound is primarily used in research settings for synthesizing bioactive molecules or intermediates, as indicated by its classification for "research use only" .

Eigenschaften

IUPAC Name |

5-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAYLBGPAOXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Ethoxypyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring with an ethoxy group at the 5-position and an amino group at the 4-position. The structural features of this compound contribute to its pharmacological properties, making it a candidate for various therapeutic applications, including antiviral and anticancer activities.

Antiviral Activity

Research indicates that compounds with pyrimidine structures, including this compound, have demonstrated antiviral properties. Similar derivatives have been studied for their ability to inhibit viral replication, suggesting that this compound may exhibit comparable effects. The mechanism often involves interaction with viral enzymes or receptors, disrupting the viral life cycle and potentially reducing infection rates.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds similar to this pyrimidine derivative have shown promising results in inhibiting cancer cell proliferation. For instance, in vitro assays have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Study: In Vitro Evaluation

A study evaluated the biological activity of disubstituted pyrimidines, including those with structural similarities to this compound. These compounds were tested against various cancer cell lines, revealing significant cytostatic effects. For example, one derivative demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM. This suggests that modifications to the pyrimidine structure can enhance anticancer efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds like this compound may act as inhibitors of enzymes critical for cancer cell survival or viral replication.

- Receptor Modulation : The compound may also influence receptor activity, particularly those involved in signaling pathways related to cell growth and apoptosis.

Comparative Analysis of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | TBD | Potential inhibitor of viral replication |

| Disubstituted Pyrimidines | Anticancer | 10 | Significant growth inhibition in HOP-92 |

| Pyrimidine Derivative X | Antiviral | TBD | Similar structure with proven antiviral effects |

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties :

- Solubility : Requires organic solvents (e.g., DMSO) for stock solutions.

- Storage : Stable at room temperature (RT) when protected from light, with stock solutions recommended for use within 1 month at -20°C or 6 months at -80°C .

- Purity : Commercial batches exceed 98% purity, as reported by GLPBIO .

Comparison with Similar Compounds

Pyrimidin-4-amine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 5-Ethoxypyrimidin-4-amine with structurally related compounds.

Substituent Variation at Position 5

(a) 5-Ethoxy vs. 5-Fluoro

- 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS: 56076-21-2, C₆H₈FN₃O, MW: 157.15 g/mol):

(b) 5-Ethoxy vs. 5-Ethyl

- The phenyl substituents at positions 2 and 6 enable π-π stacking interactions, which are absent in this compound .

Substituent Variation at Other Positions

(a) 2-Chloro-4-methylpyrimidin-5-amine

(b) 6-Fluoro-5-methylpyrimidin-4-amine

- Fluorine at position 6 and methyl at position 5.

- This substitution pattern is associated with improved metabolic stability in drug design .

Complex Derivatives with Extended Functional Groups

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Combines ethoxy, anilino methyl, and fluorophenyl groups. Structural studies reveal intermolecular N–H···N hydrogen bonds and π-π stacking, contributing to crystalline stability . Such interactions are absent in simpler derivatives like this compound, highlighting the impact of bulky substituents on solid-state behavior .

Data Tables

Table 1: Molecular Properties of Selected Pyrimidin-4-amine Derivatives

Research Findings

- Synthetic Challenges : The azidomethyl derivative (68% yield, ) requires careful pH control, while ethyl/phenyl-substituted derivatives () demand transition-metal catalysts for cross-coupling .

- Structural Insights: Bulky substituents (e.g., anilino methyl) in complex derivatives induce hydrogen bonding and π-π interactions, enhancing crystallinity but complicating solubility .

- Stability : this compound degrades under repeated freeze-thaw cycles, necessitating single-use aliquots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.